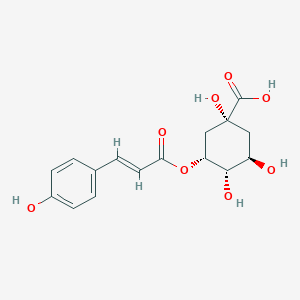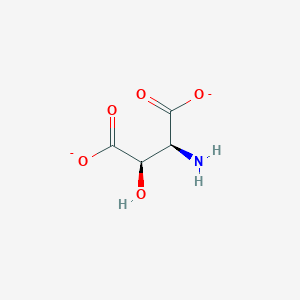
(3R)-3-hydroxy-L-aspartate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate obtained by deprotonation of both carboxy groups of 3-hydroxy-L-aspartic acid. It derives from a L-aspartate(2-). It is a conjugate base of a (3R)-3-hydroxy-L-aspartic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
(3R)-3-hydroxy-L-aspartate(2-) plays a crucial role in the synthesis of various amino acid derivatives. For instance, a study by Jefford et al. (1993) demonstrated the synthesis of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity using L-aspartic acid through a series of chemical transformations including N-tosylation, anhydride formation, reduction, and α-hydroxylation (Jefford, Jian, & Lu, 1993).
Inhibition of Aminopeptidases
(3R)-3-hydroxy-L-aspartate(2-) analogs like amastatin have been identified as slow-binding, competitive inhibitors of aminopeptidases. Rich et al. (1984) reported that the (2S)-hydroxyl group in the structure contributes significantly to the stabilization of the enzyme-inhibitor complex (Rich, Moon, & Harbeson, 1984).
Synthesis of Pharmaceutical Compounds
The compound and its derivatives have been used in synthesizing pharmaceutical compounds. Seki and Nakao (1999) illustrated an efficient method for synthesizing (-)-bestatin, a potent immunostimulant, starting from L-aspartic acid, involving stereoselective hydroxylation and subsequent chemical transformations (Seki & Nakao, 1999).
Role in Neurotransmission
(3R)-3-hydroxy-L-aspartate(2-) and its derivatives also have implications in neurotransmission. Porter et al. (1992) explored L-aspartate-beta-hydroxamate, a glutamate uptake inhibitor, for its activity at a glutamate metabotropic receptor in rat cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems (Porter, Briggs, & Roberts, 1992).
Enzymatic Activity and Inhibition
Studies have also focused on the interaction of (3R)-3-hydroxy-L-aspartate(2-) derivatives with enzymes. For instance, Walsh et al. (1980) reported on the interaction of 2-(hydroxymethyl) aspartic acid with cytosolic aspartate aminotransferase, demonstrating the compound's role in enzyme kinetics and inhibition (Walsh, Metzler, Powell, & Jacobson, 1980).
Biocatalysis
The compound's derivatives are explored in biocatalysis for asymmetric synthesis of substituted aspartic acids. Raj et al. (2011) studied the thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which catalyzes reactions involving (3R)-3-hydroxy-L-aspartate(2-) derivatives for the synthesis of aspartic acid derivatives, highlighting its industrial potential (Raj et al., 2011).
Eigenschaften
Produktname |
(3R)-3-hydroxy-L-aspartate(2-) |
|---|---|
Molekularformel |
C4H5NO5-2 |
Molekulargewicht |
147.09 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1 |
InChI-Schlüssel |
YYLQUHNPNCGKJQ-NHYDCYSISA-L |
Isomerische SMILES |
[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)
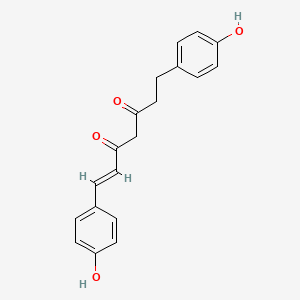
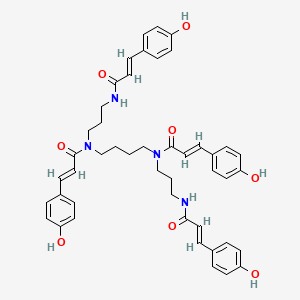
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
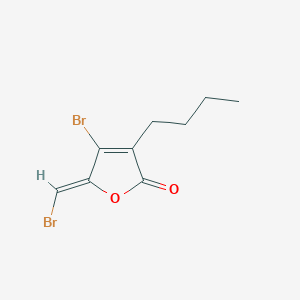
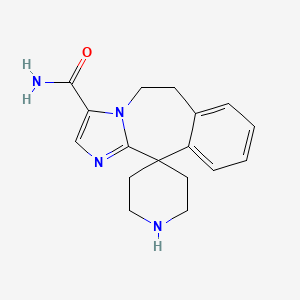
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
![3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B1243392.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)

